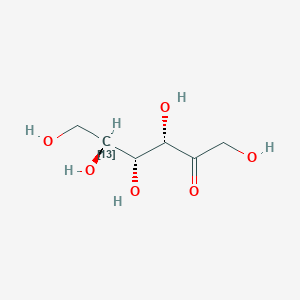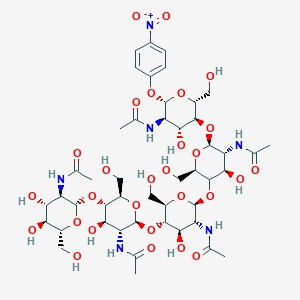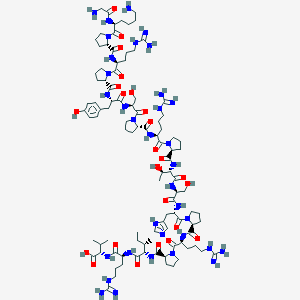
2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a pyrimidine derivative . It’s a solid substance with a molecular weight of 206.12 . It’s used as an intermediate in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of “2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” can be represented by the SMILES stringOC(=O)c1cnc(nc1)C(F)(F)F . The InChI code is 1S/C7H5F3N2O2/c1-3-4(5(13)14)2-11-6(12-3)7(8,9)10/h2H,1H3,(H,13,14) . Physical And Chemical Properties Analysis
“2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a solid substance . It has a molecular weight of 206.12 . The storage temperature is room temperature, and it should be sealed in dry conditions .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
2-Methyl-4-trifluoromethyl-pyrimidine-5-carboxylic acid: is primarily used as an intermediate in pharmaceutical synthesis . Its trifluoromethyl group is a common moiety in many drug molecules due to its ability to enhance the bioavailability and metabolic stability of pharmaceuticals. This compound can be utilized in the synthesis of various drugs, including those with antifungal, antibacterial, and anti-inflammatory properties.
Agriculture Chemicals
In the agricultural sector, this compound serves as a precursor for the synthesis of pesticides and herbicides . Its derivatives are used to create molecules that can control a wide range of plant pathogens, contributing to the protection of crops and improving agricultural productivity.
Material Science
The incorporation of fluorinated pyrimidines like 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid into materials can lead to the development of novel polymers with enhanced properties . These materials may exhibit improved resistance to solvents, oils, and other chemicals, making them suitable for a variety of industrial applications.
Chemical Synthesis
This compound is valuable in organic synthesis, where it can act as a building block for the construction of complex molecules . Its reactivity allows for the introduction of the trifluoromethyl group into various molecular frameworks, which is particularly useful in the development of new chemical entities with potential applications in different fields of chemistry.
Biochemistry Research
In biochemistry, fluorinated compounds like 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid are used to study the structure and function of biomolecules . They can serve as analogs for naturally occurring substances, helping to elucidate biological pathways and mechanisms at the molecular level.
Environmental Science
Research into the environmental impact of fluorinated organic compounds includes studying their stability, degradation, and potential bioaccumulation . Understanding the behavior of such compounds in the environment is crucial for assessing their ecological footprint and developing safer and more sustainable chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Mecanismo De Acción
Pharmacokinetics
For instance, the compound is slightly soluble in water , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .
Propiedades
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-3-11-2-4(6(13)14)5(12-3)7(8,9)10/h2H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLGVAKEOAIAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435644 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
CAS RN |
149771-24-4 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)




